3-Iodo-1-methylpyridin-1-ium perchlorate
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Overview
Description
3-Iodo-1-methylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C6H7INClO4. It is a pyridinium salt where the pyridine ring is substituted with an iodine atom at the third position and a methyl group at the first position. The compound is paired with a perchlorate anion. This compound is of interest in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylpyridin-1-ium perchlorate typically involves the iodination of 1-methylpyridinium salts. One common method includes the reaction of 1-methylpyridinium iodide with a suitable iodinating agent such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the third position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the compound. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions where the iodine atom can be oxidized or reduced.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or potassium amide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while oxidation might produce an iodinated pyridinium oxide.
Scientific Research Applications
3-Iodo-1-methylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to various substrates. The perchlorate anion may also play a role in stabilizing the compound and facilitating its solubility in different solvents. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridinium iodide: Lacks the iodine substitution at the third position.
3-Bromo-1-methylpyridin-1-ium perchlorate: Similar structure but with a bromine atom instead of iodine.
3-Chloro-1-methylpyridin-1-ium perchlorate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
3-Iodo-1-methylpyridin-1-ium perchlorate is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and different reactivity compared to its bromo and chloro analogs. This uniqueness makes it valuable in specific chemical reactions and applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
3-iodo-1-methylpyridin-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN.ClHO4/c1-8-4-2-3-6(7)5-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBUPIRFMREKKU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)I.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClINO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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